molecular formula C13H18N2 B13545040 (5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine

(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine

Cat. No.: B13545040
M. Wt: 202.30 g/mol
InChI Key: XUUDTGNQYAFYMS-UHFFFAOYSA-N
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Description

(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine is a compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-5-azaspiro[2One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the benzyl and methanamine moieties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced synthetic techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the spirocyclic ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or methanamine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Benzyl-5-azaspiro[23]hexan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine is investigated for its potential therapeutic properties. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced strength or flexibility .

Mechanism of Action

The mechanism of action of (5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and produce specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(5-benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine

InChI

InChI=1S/C13H18N2/c14-7-12-6-13(12)9-15(10-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2

InChI Key

XUUDTGNQYAFYMS-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CN(C2)CC3=CC=CC=C3)CN

Origin of Product

United States

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